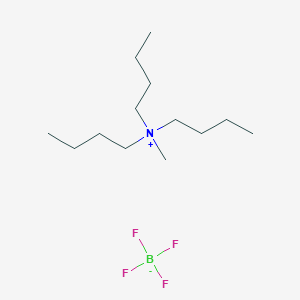
Tributylmethylammonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylmethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula (C4H9)3NCH3BF4. It is commonly used as an electrolyte in various electrochemical applications due to its high solubility in organic solvents and its ability to enhance charge transport in solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylmethylammonium tetrafluoroborate can be synthesized through an exchange reaction between tributylmethylammonium chloride and tetrafluoroboric acid. The reaction typically involves mixing a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tributylmethylammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar exchange reactions but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The crude product is usually recrystallized in an organic solvent and vacuum dried to obtain the desired high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Tributylmethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electrolyte.
Reduction: It can also be involved in reduction reactions, particularly in electrochemical settings.
Substitution: The compound can undergo substitution reactions, where the tetrafluoroborate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as other ionic compounds. The reactions are typically carried out in organic solvents such as methanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized species, while in substitution reactions, different tetrafluoroborate salts may be produced .
Aplicaciones Científicas De Investigación
Tributylmethylammonium tetrafluoroborate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which tributylmethylammonium tetrafluoroborate exerts its effects is primarily through its role as an electrolyte. It enhances charge transport in solution, which is crucial for various electrochemical processes. The molecular targets and pathways involved include the stabilization of charged species and the facilitation of electron transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium tetrafluoroborate: Similar in structure but with four butyl groups instead of three butyl groups and one methyl group.
Tetramethylammonium tetrafluoroborate: Contains four methyl groups instead of butyl groups.
Tetraethylammonium tetrafluoroborate: Contains four ethyl groups instead of butyl groups.
Uniqueness
Tributylmethylammonium tetrafluoroborate is unique due to its specific combination of butyl and methyl groups, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly effective as an electrolyte in various electrochemical applications .
Propiedades
Número CAS |
69444-48-0 |
|---|---|
Fórmula molecular |
C13H30BF4N |
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
tributyl(methyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C13H30N.BF4/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)5/h5-13H2,1-4H3;/q+1;-1 |
Clave InChI |
QZLWACNYEXKXKP-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCCC[N+](C)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


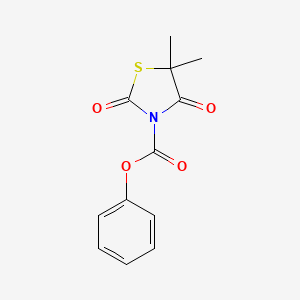

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)
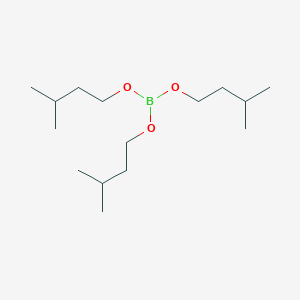
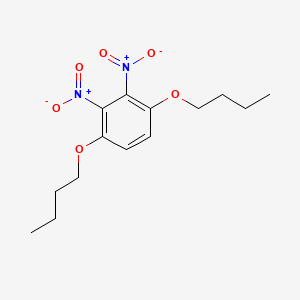

![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
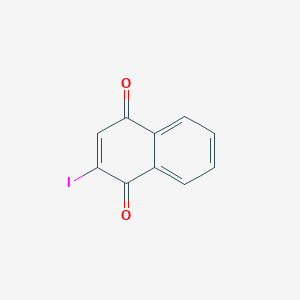
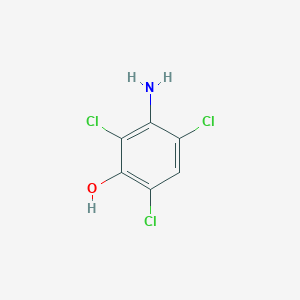
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)
